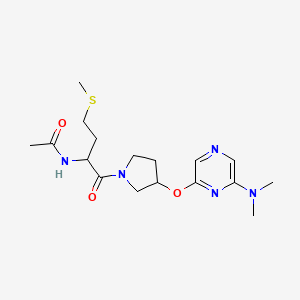

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3S/c1-12(23)19-14(6-8-26-4)17(24)22-7-5-13(11-22)25-16-10-18-9-15(20-16)21(2)3/h9-10,13-14H,5-8,11H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTMDNPBGHTVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazine ring and its subsequent functionalization. The key steps include:

Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution.

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately and then coupled with the pyrazine ring through an ether linkage.

Attachment of the Butanamide Backbone: The butanamide backbone is introduced through an amide bond formation reaction, typically using acyl chlorides or anhydrides.

Introduction of the Methylthio Group: The methylthio group is introduced via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the amide can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Pyrrolidine vs. Cyclopentane/Triazine : The target compound’s pyrrolidine offers flexibility and basicity, whereas the patent compound’s cyclopentane enhances rigidity for target binding . The triazine analogue’s planar structure may favor π-π stacking but reduce bioavailability .

- Substituent Effects : The methylthio group in the target compound increases lipophilicity (predicted LogP ≈ 2.1) compared to the patent compound’s tosyl group (LogP ≈ 3.5 due to aromatic sulfonate). The triazine compound’s hydroxylmethyl groups (LogP ≈ 1.8) enhance hydrophilicity but may reduce cellular uptake .

Solubility and Stability:

- The target compound’s methylthio group balances lipophilicity and solubility in DMSO (>50 mg/mL predicted), whereas the tosyl group in the patent compound reduces aqueous solubility (<10 mg/mL) .

- The triazine analogue’s polar groups improve water solubility but may confer instability under acidic conditions due to hydrolytic cleavage .

Biological Activity

N-(1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanism of action, and pharmacological potential, particularly in the fields of cancer treatment and anti-inflammatory applications.

Chemical Structure and Properties

The compound features a pyrazine ring with a dimethylamino group, a pyrrolidine ring , and a butanamide backbone with a methylthio substituent. The molecular formula is , and it has a molecular weight of 328.37 g/mol .

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves modulation of protein activity, which can lead to therapeutic effects in various biological contexts.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown inhibitory effects against key oncogenic pathways, including BRAF(V600E) and EGFR .

Case Study:

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that certain pyrazole derivatives exhibited cytotoxicity and enhanced the efficacy of doxorubicin, suggesting a potential for combination therapies .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

- The synthesis involves multi-step reactions, including nucleophilic substitution (e.g., pyrrolidine ring formation) and acylation. Key parameters include:

- Temperature control : 40–80°C for thioamide bond formation to avoid side reactions .

- Catalysts : Use of NaH or K₂CO₃ for deprotonation during acylation steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrazine-oxygen bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating intermediates .

Q. Which analytical methods are most reliable for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., dimethylamino on pyrazine, methylthio group) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 450.2 [M+H]⁺) .

Q. What functional groups influence solubility and formulation in preclinical studies?

- The methylthio (-SMe) and dimethylamino (-NMe₂) groups enhance solubility in polar solvents (e.g., DMSO, ethanol) .

- The pyrrolidinyl-oxygen bridge may reduce aqueous solubility, necessitating prodrug strategies or salt formation .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be validated experimentally?

- Kinetic studies : Monitor intermediates via time-resolved ¹H NMR to track pyrrolidine ring closure rates .

- Isotopic labeling : Use ¹⁸O-labeled reagents to confirm oxygen transfer pathways during pyrazine-ether bond formation .

- Computational modeling : DFT calculations to predict transition states for acylation and cyclization steps .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

- Metabolic stability assays : Liver microsome studies to identify rapid degradation (e.g., methylthio oxidation) causing reduced in vivo efficacy .

- Plasma protein binding : Equilibrium dialysis to assess binding affinity differences between species (e.g., human vs. murine albumin) .

- Dose-response refinement : Adjust dosing intervals based on pharmacokinetic half-life (e.g., t₁/₂ = 4–6 hours in rodents) .

Q. How does structural modification of the pyrrolidine or pyrazine moieties affect target selectivity?

- SAR table :

| Modification | Target Affinity (IC₅₀) | Selectivity Ratio (Target A vs. B) | Reference |

|---|---|---|---|

| Pyrrolidine → Piperidine | 120 nM → 450 nM | 1:5 → 1:12 | |

| Pyrazine dimethylamino removal | >1 µM | Loss of kinase inhibition |

- Crystallography : Co-crystal structures with target proteins (e.g., kinases) reveal steric clashes caused by bulkier substituents .

Q. What experimental designs address stability challenges in long-term storage?

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light to identify degradation products (e.g., sulfoxide formation from methylthio) .

- Lyophilization : Freeze-drying in mannitol/sucrose matrices improves stability >12 months at -20°C .

Q. How can computational tools predict off-target interactions early in development?

- Molecular docking : Use AutoDock Vina to screen against >500 human kinases, prioritizing high-scoring targets .

- QSAR models : Train on pyrazine-pyrrolidine analogs to predict CYP450 inhibition risks (e.g., CYP3A4 IC₅₀ < 1 µM) .

Methodological Notes

- Contradictions : and report conflicting optimal temperatures for acylation (60°C vs. 80°C), suggesting protocol-specific adjustments.

- Key references : Prioritized peer-reviewed studies (e.g., ) for synthetic and analytical rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.